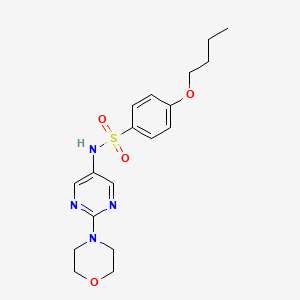

![molecular formula C31H25FN4O3 B2531386 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide CAS No. 1796920-69-8](/img/structure/B2531386.png)

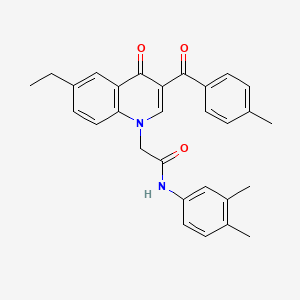

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DBU is a bicyclic amidine base. It is non-nucleophilic, sterically hindered, and used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .

Synthesis Analysis

DBU can be used in various reactions such as the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions .Molecular Structure Analysis

The empirical formula of DBU is C9H16N2 and its molecular weight is 152.24 .Chemical Reactions Analysis

DBU is reported to be superior to amine catalyst in Baylis-Hillman reaction . It can also promote the reduction of azides to amines under metal-free conditions .Physical And Chemical Properties Analysis

DBU is a colorless liquid with a density of 1.018 g/mL at 25 °C. It has a boiling point of 80-83 °C/0.6 mmHg .Applications De Recherche Scientifique

Antitumor Applications

A study describes the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, demonstrating their curative activity against L-1210 and P388 leukemia, potentially acting as a prodrug modification of triazene compounds. This highlights the chemical's relevance in antitumor research and its application in developing cancer therapeutics (Stevens et al., 1984).

Antimicrobial Activity

Another study discusses the synthesis and antimicrobial activity of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. This research outlines the chemical's utility in creating compounds with significant antibacterial and antifungal properties, suggesting its potential in addressing microbial resistance (Hafez et al., 2015).

Protein Modification Techniques

Research on the selective modification of proteins using 4-Formylbenzene diazonium hexafluorophosphate (FBDP) to install a bioorthogonal aldehyde functionality on tyrosine residues illustrates the compound's application in protein engineering and biochemical studies. This method facilitates the facile introduction of functional molecules onto proteins, enhancing bioconjugation techniques (Gavrilyuk et al., 2012).

Vasopressin Receptor Antagonists

A study on the synthesis of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives as vasopressin V2 receptor antagonists showcases the therapeutic applications of similar compounds in modulating vasopressin receptors. This research indicates the potential for developing novel treatments for diseases related to the vasopressin pathway (Ohkawa et al., 1999).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25FN4O3/c1-20-9-5-6-12-24(20)27(37)19-36-26-14-8-7-13-25(26)28(21-10-3-2-4-11-21)34-29(30(36)38)35-31(39)33-23-17-15-22(32)16-18-23/h2-18,29H,19H2,1H3,(H2,33,35,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWBQVNQKHIRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)

![2-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2531307.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2531310.png)

![3-isopentyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2531312.png)

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)

![Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B2531320.png)